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Compound of Interest

Compound Name: CS-526

Cat. No.: B1669647 Get Quote

Disclaimer: The development of CS-526 was discontinued after Phase I or II trials due to

observations of transaminase elevation.[1] This document serves as a technical summary of

the publicly available preclinical data for scientific and research purposes.

Executive Summary
CS-526, also known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-

methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, orally active potassium-

competitive acid blocker (P-CAB).[2] It acts as a reversible inhibitor of the gastric H+,K+-

ATPase (proton pump) by competing with potassium ions (K+), thereby suppressing gastric

acid secretion.[2][3] Preclinical studies demonstrated its potent antisecretory and antiulcer

effects.[2][3] However, its clinical development was halted due to safety concerns related to

liver enzyme elevation.[1]

Mechanism of Action
CS-526 exerts its pharmacological effect by targeting the final step of the gastric acid secretion

pathway in parietal cells. Unlike traditional proton pump inhibitors (PPIs), which require acid-

catalyzed activation and form covalent bonds, CS-526 binds reversibly and ionically to the

H+,K+-ATPase enzyme, competitively inhibiting the binding of K+ to the pump's luminal

surface.[2][3] This direct and competitive inhibition prevents the conformational change

necessary for the exchange of intracellular H+ for extracellular K+, thus halting proton

translocation into the gastric lumen.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1669647?utm_src=pdf-interest
https://www.benchchem.com/product/b1669647?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11401795/
https://www.benchchem.com/product/b1669647?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://www.mybiosource.com/inhibitor/cs-526/5776813?utm_source=TDSQR
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://www.mybiosource.com/inhibitor/cs-526/5776813?utm_source=TDSQR
https://pmc.ncbi.nlm.nih.gov/articles/PMC11401795/
https://www.benchchem.com/product/b1669647?utm_src=pdf-body
https://www.benchchem.com/product/b1669647?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://www.mybiosource.com/inhibitor/cs-526/5776813?utm_source=TDSQR
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of CS-526 on Gastric Parietal Cell

Gastric Lumen Parietal Cell Cytoplasm

H+K+

H+,K+-ATPase
(Proton Pump)

 Binds

K+

 Binds Pumps H+ out  Pumps K+ in

CS-526

 Competitively
Inhibits K+ Binding

Click to download full resolution via product page

Caption: Competitive inhibition of the H+,K+-ATPase by CS-526.

Preclinical Pharmacology Data
Quantitative data from preclinical evaluations of CS-526 demonstrate its potency in both in vitro

and in vivo models.

The inhibitory activity of CS-526 was assessed using isolated hog gastric H+,K+-ATPase.

Compound Target Assay Type IC50 (nM) Reference

CS-526
Hog Gastric

H+,K+-ATPase
Enzyme Activity 61 [2]

The antisecretory and protective effects of CS-526 were evaluated in rat and dog models.
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Model Species
Administrat
ion

Endpoint
ID50
(mg/kg)

Reference

Pylorus-

ligated
Rat Intraduodenal

Gastric Acid

Secretion
2.8 [2]

Pylorus-

ligated
Rat Oral

Gastric Acid

Secretion
0.7 [2]

Reflux

Esophagitis
Rat Intraduodenal

Esophageal

Lesion

Prevention

5.4 [2]

Reflux

Esophagitis
Rat Oral

Esophageal

Lesion

Prevention

1.9 [2]

In Heidenhain pouch dogs, intrapouch administration of CS-526 was also shown to inhibit

histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.[2]

Furthermore, subchronic (14-day) administration in rats showed a potent antisecretory effect

without causing the significant rebound gastric hypersecretion or substantial elevation in serum

gastrin levels observed with the PPI lansoprazole.[4][5]

Experimental Protocols
The protocol to determine the IC50 value of CS-526 on proton pump activity is a foundational in

vitro experiment.

Preparation of Vesicles: Gastric H+,K+-ATPase-rich vesicles are prepared from hog gastric

mucosa through a series of differential and density-gradient centrifugation steps.

Assay Reaction: The prepared vesicles are incubated in a buffered solution containing ATP

(as the energy source) and various concentrations of the test compound (CS-526). The

reaction measures the K+-dependent ATPase activity.

Quantification: The rate of ATP hydrolysis (typically by measuring the release of inorganic

phosphate) is quantified.
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Data Analysis: The concentration of CS-526 that inhibits 50% of the maximal enzyme activity

(IC50) is calculated by fitting the dose-response data to a sigmoid curve.

Workflow for In Vitro H+,K+-ATPase Inhibition Assay
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Caption: Key steps in the in vitro H+,K+-ATPase inhibition assay.

This model assesses the antisecretory effect of a compound in vivo.

Animal Preparation: Male rats are fasted overnight with free access to water.
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Compound Administration: CS-526 or vehicle is administered either orally (p.o.) or

intraduodenally (i.d.).

Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus

(the opening from the stomach into the small intestine) is ligated with a suture to allow

gastric secretions to accumulate.

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The

stomach is removed, and the accumulated gastric juice is collected.

Analysis: The volume of the gastric juice is measured, and the acid concentration is

determined by titration with NaOH. The total acid output is calculated.

ID50 Calculation: The dose of CS-526 required to inhibit total acid secretion by 50% (ID50)

compared to the vehicle-treated control group is determined.

Drug Development and Discontinuation
The development pathway for a P-CAB like CS-526 follows a standard pharmaceutical

pipeline. Despite promising preclinical efficacy, the observation of adverse signals, such as the

elevation of transaminases (liver enzymes), led to the discontinuation of its development, a fate

shared by other early P-CAB candidates like soraprazan.[1] This underscores the critical role of

safety and toxicology assessments in drug development.
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Caption: The development and discontinuation pathway for CS-526.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11401795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11401795/
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://pubmed.ncbi.nlm.nih.gov/17630360/
https://www.mybiosource.com/inhibitor/cs-526/5776813?utm_source=TDSQR
https://www.researchgate.net/publication/5442103_The_Effect_of_Subchronic_Administration_of_7-4-Fluorobenzyloxy-23-dimethyl-1-_-1H-pyrrolo23-dpyridazine_CS-526_a_Novel_Acid_Pump_Antagonist_on_Gastric_Acid_Secretion_and_Gastrin_Levels_in_Rats
https://pubmed.ncbi.nlm.nih.gov/18411413/
https://pubmed.ncbi.nlm.nih.gov/18411413/
https://pubmed.ncbi.nlm.nih.gov/18411413/
https://pubmed.ncbi.nlm.nih.gov/18411413/
https://www.benchchem.com/product/b1669647#cs-526-potassium-competitive-acid-blocker
https://www.benchchem.com/product/b1669647#cs-526-potassium-competitive-acid-blocker
https://www.benchchem.com/product/b1669647#cs-526-potassium-competitive-acid-blocker
https://www.benchchem.com/product/b1669647#cs-526-potassium-competitive-acid-blocker
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

